molecular formula C17H14ClN3O B2707614 4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 883638-72-0

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No. B2707614
CAS RN: 883638-72-0
M. Wt: 311.77
InChI Key: WOPRJKMSWGZZAG-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a pyrrolidinone derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Biological Activity Prediction

A notable application of related chemical structures is found in the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. This method highlights the versatility of pyrrolidinone structures in creating compounds with potential biological activities, as suggested by PASS prediction methods for the synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).

Catalytic and Material Applications

Research into benzimidazole derivatives extends into the field of catalysis, where N-methylphthalimide-substituted benzimidazolium salts and their palladium complexes have demonstrated significant catalytic activity in carbon-carbon bond-forming reactions. Such studies underline the potential of benzimidazole-based compounds in facilitating complex organic synthesis processes, offering efficient routes to asymmetric biaryl compounds (Akkoç, Gök, Ilhan, & Kayser, 2016).

Anticancer Properties

Additionally, benzimidazole derivatives have been evaluated for their anticancer properties. Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, for instance, have been synthesized and assessed for potential anticancer activity. The structures of these complexes suggest a square-planar geometry, which could be critical in their interaction with cancer cells, highlighting the therapeutic potential of benzimidazole derivatives (Ghani & Mansour, 2011).

DNA Interaction and Fluorescent Probes

The interaction with DNA and potential as fluorescent probes is another area of application. Novel aminated benzimidazo[1,2-a]quinolines have shown significant promise as DNA-specific fluorescent probes, illustrating the functional diversity of benzimidazole-related compounds in biochemistry and molecular biology (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-12-5-1-4-8-15(12)21-10-11(9-16(21)22)17-19-13-6-2-3-7-14(13)20-17/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPRJKMSWGZZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1-(2-chlorophenyl)pyrrolidin-2-one

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